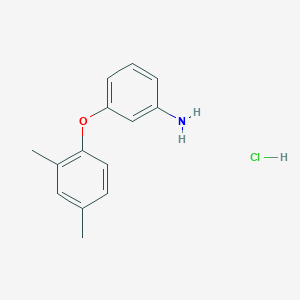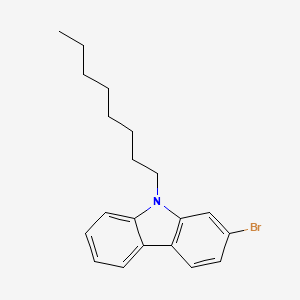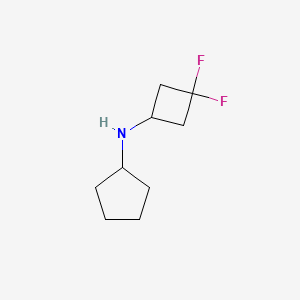
N-(3,3-Difluorocyclobutyl)cyclopentanamine
Übersicht
Beschreibung
“N-(3,3-Difluorocyclobutyl)cyclopentanamine” is a chemical compound with the molecular formula C9H15F2N . Its average mass is 175.219 Da and its monoisotopic mass is 175.117249 Da .
Molecular Structure Analysis
The molecular structure of “N-(3,3-Difluorocyclobutyl)cyclopentanamine” is defined by its molecular formula, C9H15F2N . This indicates that the molecule is composed of 9 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Relevant Papers I found a review paper titled "Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application" . While it does not specifically mention “N-(3,3-Difluorocyclobutyl)cyclopentanamine”, it does discuss the synthesis and clinical application of various small-molecule anti-cancer drugs. This might provide some context or indirect information about similar compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Development of Difluorocyclobutyl-Substituted Compounds Chernykh et al. (2019) developed an efficient approach for synthesizing 2-substituted difluorocyclobutane building blocks, crucial for various applications in scientific research. The synthetic sequence they established included key steps such as the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. They also compared the structural differences between 2,2- and 3,3-difluorocyclobutanamines using X-ray crystallographic data (Chernykh et al., 2019).
Ryabukhin et al. (2018) described a method for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, which are essential for various scientific applications. They demonstrated that ethyl 3,3-difluorocyclobutanecarboxylate is a convenient synthetic intermediate for obtaining these derivatives (Ryabukhin et al., 2018).
Catalytic and Structural Applications
Cobalt(II), Copper(II), and Zinc(II) Complexes Involving N′-cyclopentyl Substituted N,N-bispyrazolylmethylamine Shin et al. (2016) synthesized and characterized novel complexes containing N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine and its derivatives. These complexes displayed catalytic activities, specifically in the polymerization of methyl methacrylate, demonstrating the utility of these compounds in catalysis and materials science (Shin et al., 2016).
Synthesis of (+)-Cyclaradine, a Carbocyclic Analogue of Nucleosides Tadano et al. (1989) conducted a synthesis of (+)-Cyclaradine, highlighting the utility of cyclopentanamine derivatives in the synthesis of antiviral carbocyclic nucleoside analogues. This synthesis underscores the relevance of such compounds in pharmaceutical research and drug development (Tadano et al., 1989).
Eigenschaften
IUPAC Name |
N-(3,3-difluorocyclobutyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-9(11)5-8(6-9)12-7-3-1-2-4-7/h7-8,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUOECECHUIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Difluorocyclobutyl)cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



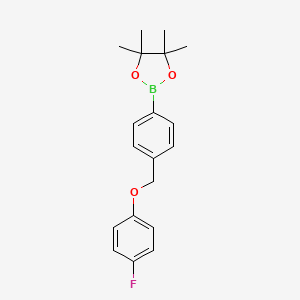
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)
![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)

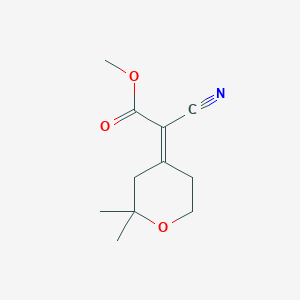
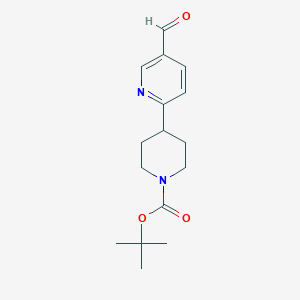
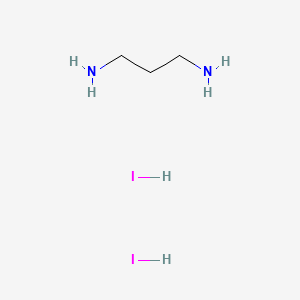
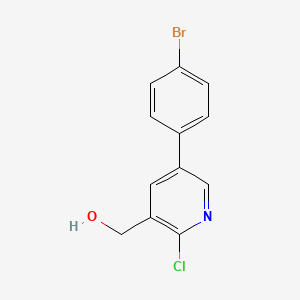
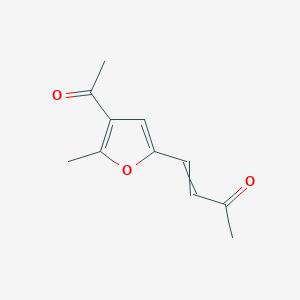
![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)
![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)
